![molecular formula C16H16N4S B14288550 N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine CAS No. 137996-07-7](/img/no-structure.png)
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a naphthalene ring with a thiazole ring through an azo linkage. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine typically involves a diazo-coupling reaction. The process begins with the diazotization of 4-methyl-1,3-thiazol-2-amine, which is then coupled with N-ethyl-1-naphthylamine. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt. The general reaction scheme is as follows:
-
4-methyl-1,3-thiazol-2-amine+NaNO2+HCl→4-methyl-1,3-thiazol-2-diazonium chloride
-
4-methyl-1,3-thiazol-2-diazonium chloride+N-ethyl-1-naphthylamine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The reagents are added in a controlled manner to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones and thiazole derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, especially at the positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Naphthoquinones, thiazole derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the original compound
科学研究应用
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules through the azo group. The compound can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This binding can result in changes in the structure and function of these biomolecules, which is the basis for its use in staining and drug delivery applications.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]naphthalen-1-amine
Uniqueness
N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties to the compound. This makes it more versatile in its applications compared to other azo dyes that lack this functional group. The thiazole ring also enhances the compound’s stability and reactivity, making it suitable for a broader range of chemical and biological applications.
属性
| 137996-07-7 | |
分子式 |
C16H16N4S |
分子量 |
296.4 g/mol |
IUPAC 名称 |
N-ethyl-4-[(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H16N4S/c1-3-17-14-8-9-15(13-7-5-4-6-12(13)14)19-20-16-18-11(2)10-21-16/h4-10,17H,3H2,1-2H3 |
InChI 键 |
HBKWOCHWGCJXGU-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=NC(=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


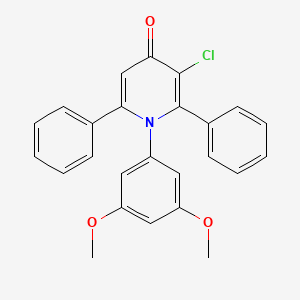
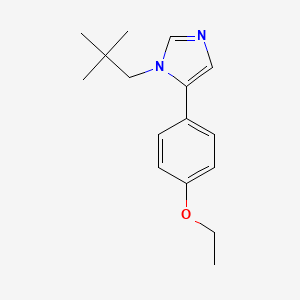

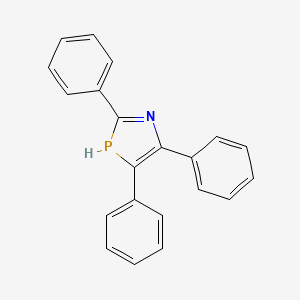
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)
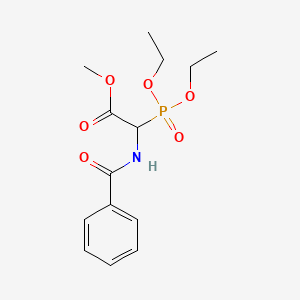
![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
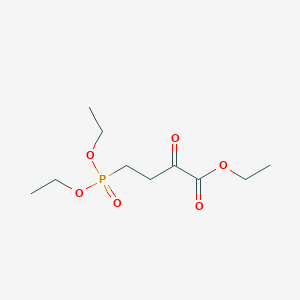
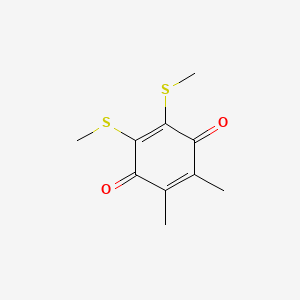
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
